Nickel-cobalt hydroxide

Descripción general

Descripción

Nickel-cobalt hydroxide is a bimetallic hydroxide compound that has garnered significant attention due to its unique electrochemical properties. This compound is primarily used in energy storage devices, such as supercapacitors and batteries, owing to its high capacitance and stability. The combination of cobalt and nickel in the hydroxide form enhances the material’s overall performance, making it a promising candidate for various applications in science and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel-cobalt hydroxide can be synthesized through various methods, including chemical co-precipitation, hydrothermal synthesis, and electrochemical deposition. One common method involves the chemical co-precipitation of cobalt and nickel salts in an alkaline medium. For instance, cobalt nitrate and nickel nitrate can be mixed in a solution, followed by the addition of sodium hydroxide to precipitate the hydroxides .

Industrial Production Methods: In industrial settings, the hydrothermal method is often employed due to its ability to produce materials with controlled morphology and high purity. This method involves the reaction of cobalt and nickel salts in a high-pressure, high-temperature aqueous solution, often with the addition of urea to regulate the nanostructure of the resulting hydroxides .

Análisis De Reacciones Químicas

Types of Reactions: Nickel-cobalt hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in energy storage and catalysis.

Common Reagents and Conditions:

Oxidation: In the presence of an oxidizing agent, cobalt nickel hydroxide can be oxidized to form higher oxidation state compounds, such as cobalt nickel oxyhydroxide.

Reduction: Reducing agents can convert cobalt nickel hydroxide back to its lower oxidation state.

Major Products: The major products formed from these reactions include cobalt nickel oxyhydroxide, cobalt nickel carbonate, and other mixed-metal hydroxides .

Aplicaciones Científicas De Investigación

Nickel-cobalt hydroxide has a wide range of applications in scientific research, including:

Energy Storage: It is extensively used as an electrode material in supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.

Catalysis: this compound serves as an efficient catalyst for various chemical reactions, including the oxygen evolution reaction (OER) and the cycloaddition of carbon dioxide to epoxides

Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and as a component in biosensors.

Mecanismo De Acción

The mechanism by which cobalt nickel hydroxide exerts its effects is primarily related to its electrochemical properties. The compound’s high surface area and unique nanostructure facilitate efficient charge transfer and storage. In supercapacitors, cobalt nickel hydroxide exhibits pseudocapacitive behavior, where the charge storage occurs through fast and reversible redox reactions at the electrode surface .

Molecular Targets and Pathways: The primary molecular targets include the hydroxide ions and the metal centers (cobalt and nickel), which participate in redox reactions. The pathways involved are typically related to electron transfer processes that enhance the material’s electrochemical performance .

Comparación Con Compuestos Similares

Nickel-cobalt hydroxide can be compared with other similar compounds, such as:

Nickel Hydroxide: While nickel hydroxide is widely used in batteries, cobalt nickel hydroxide offers higher capacitance and better cycling stability.

Cobalt Hydroxide: Cobalt hydroxide is known for its catalytic properties, but the addition of nickel improves the overall electrochemical performance.

Nickel-Cobalt Carbonate Hydroxide: This compound also shows promise in energy storage applications, but cobalt nickel hydroxide generally exhibits superior performance due to its optimized nanostructure.

Propiedades

Número CAS |

61179-08-6 |

|---|---|

Fórmula molecular |

CoH4NiO4 |

Peso molecular |

185.656 g/mol |

Nombre IUPAC |

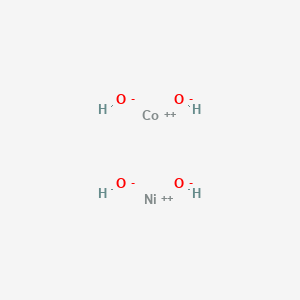

cobalt(2+);nickel(2+);tetrahydroxide |

InChI |

InChI=1S/Co.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |

Clave InChI |

UUCGKVQSSPTLOY-UHFFFAOYSA-J |

SMILES canónico |

[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.